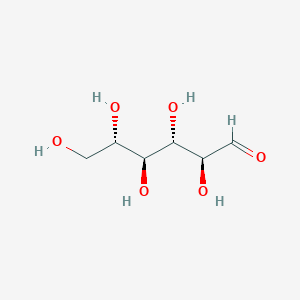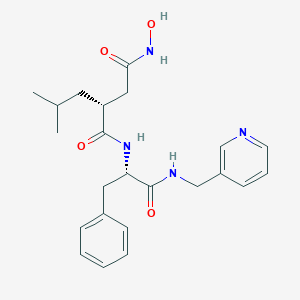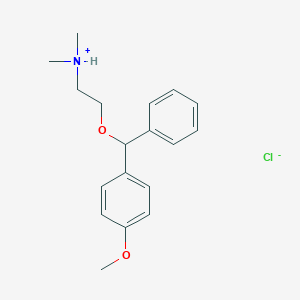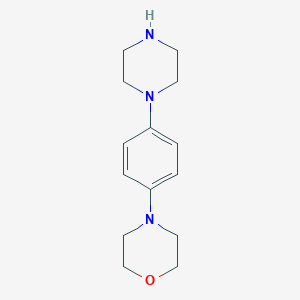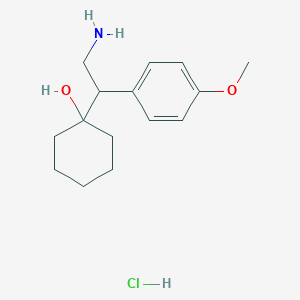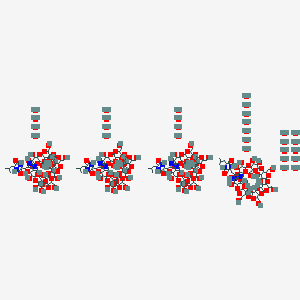
Chl-betacd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chl-betacd is a chemical compound that has been the focus of extensive scientific research in recent years. This compound has been found to have a variety of biochemical and physiological effects and has been used in numerous lab experiments to investigate its mechanism of action. In
作用机制
The mechanism of action of Chl-betacd is complex and not fully understood. However, it is believed that Chl-betacd works by inhibiting the activity of certain enzymes and proteins in the body. These enzymes and proteins play a role in various cellular processes, including cell growth, cell division, and inflammation. By inhibiting the activity of these enzymes and proteins, Chl-betacd can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
Chl-betacd has been found to have a variety of biochemical and physiological effects. These effects include anti-tumor properties, neuroprotective properties, and anti-inflammatory properties. In addition, Chl-betacd has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. Chl-betacd has also been found to have immunomodulatory properties, which can help regulate the immune system and prevent autoimmune disorders.
实验室实验的优点和局限性
Chl-betacd has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It is also relatively inexpensive, which makes it an attractive option for researchers with limited budgets. However, Chl-betacd also has some limitations for lab experiments. It is a complex compound that can be difficult to work with, and its mechanism of action is not fully understood. In addition, Chl-betacd has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on Chl-betacd. One area of research is to further investigate its mechanism of action. By understanding how Chl-betacd works at the molecular level, researchers may be able to develop more effective treatments for a variety of diseases. Another area of research is to investigate the safety and efficacy of Chl-betacd in humans. Clinical trials will be necessary to determine whether Chl-betacd is a safe and effective treatment for various diseases. Finally, researchers may also investigate the potential use of Chl-betacd in combination with other drugs or therapies to enhance its effectiveness.
合成方法
Chl-betacd is a compound that is synthesized in the laboratory using a complex series of chemical reactions. The synthesis method involves the use of various reagents and solvents, and the process can take several steps to complete. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process is complex and requires a high level of skill and expertise.
科学研究应用
Chl-betacd has been used in a variety of scientific research applications, including studies on cancer, neurodegenerative diseases, and inflammation. In cancer research, Chl-betacd has been found to have anti-tumor properties and has been shown to inhibit the growth of cancer cells. In neurodegenerative disease research, Chl-betacd has been found to have neuroprotective properties and has been shown to protect neurons from damage. In inflammation research, Chl-betacd has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
3-(2-methylpropyl)-6-[[1-[[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl]imidazol-4-yl]methyl]piperazine-2,5-dione;nonacosahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C54H86N4O36.29H2O/c4*1-14(2)3-16-46(79)57-17(47(80)56-16)4-15-5-58(13-55-15)6-18-39-25(65)32(72)48(81-18)89-40-19(7-59)83-50(34(74)27(40)67)91-42-21(9-61)85-52(36(76)29(42)69)93-44-23(11-63)87-54(38(78)31(44)71)94-45-24(12-64)86-53(37(77)30(45)70)92-43-22(10-62)84-51(35(75)28(43)68)90-41-20(8-60)82-49(88-39)33(73)26(41)66;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h4*5,13-14,16-45,48-54,59-78H,3-4,6-12H2,1-2H3,(H,56,80)(H,57,79);29*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXATXIKBJGTTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.CC(C)CC1C(=O)NC(C(=O)N1)CC2=CN(C=N2)CC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C216H402N16O173 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5992 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chl-betacd | |
CAS RN |
144363-91-7 |
Source


|
| Record name | 6-Deoxy-6-cyclo(histidyl-leucyl)cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144363917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
